molecular formula C14H15F3N4O4S B2848762 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034425-54-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2848762
CAS No.: 2034425-54-0
M. Wt: 392.35
InChI Key: GNPMGRZPBTYMAI-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic chemical compound of significant interest in specialized research and development. Its molecular structure, which incorporates a dimethoxytriazine moiety linked to a sulfonamide group via a methyl bridge, is often explored in the design of bioactive molecules. Compounds based on the 4,6-dimethoxy-1,3,5-triazine scaffold are frequently investigated for their potential applications in areas such as herbicide science and as key intermediates in pharmaceutical development, including the creation of novel anticancer agents . The specific mechanism of action and primary research applications for this compound are areas of ongoing investigation and should be verified by the researcher through direct literature review. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant scientific literature and safety data sheets prior to use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4S/c1-24-12-19-11(20-13(21-12)25-2)7-18-26(22,23)8-9-3-5-10(6-4-9)14(15,16)17/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPMGRZPBTYMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction

  • Conditions : N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is treated with formaldehyde (1.2 eq) and ammonium chloride in ethanol at 60°C for 6 h.
  • Mechanism : The sulfonamide nitrogen attacks the electrophilic iminium intermediate, forming N-(aminomethyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide.
  • Yield : 65–70%, with purification via acid-base extraction.

Alkylation with Chloroacetonitrile

  • Procedure : The sulfonamide is reacted with chloroacetonitrile (1.5 eq) in DMF using K₂CO₃ as a base at 80°C for 8 h.
  • Reduction : The nitrile intermediate is reduced to the amine using LiAlH₄ in THF (0°C, 2 h), yielding the aminomethyl derivative.
  • Yield : 60–68%, with HPLC purity >95%.

Coupling of Triazine and Sulfonamide Moieties

The final step involves nucleophilic substitution between 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-(aminomethyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide:

Reaction Conditions

  • Solvent : Anhydrous DMF or acetonitrile.
  • Base : K₂CO₃ or DIEA (2 eq) to deprotonate the amine.
  • Temperature : 80–100°C for 12–18 h.
  • Molar ratio : 1:1.2 (triazine to aminomethyl sulfonamide).

Mechanistic Pathway

The aminomethyl group displaces the chlorine atom on the triazine via an SNAr mechanism , facilitated by the electron-withdrawing methoxy groups. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1), with product Rf ≈ 0.4.

Purification

The crude product is purified via:

  • Liquid-liquid extraction : Dichloromethane/water to remove inorganic salts.
  • Column chromatography : Silica gel with gradient elution (hexane to ethyl acetate).
  • Recrystallization : Methanol/water (7:3) yields the final compound as a white solid (75–82% yield).

Analytical Characterization

Property Method Result
Molecular Formula HRMS (ESI+) C₁₅H₁₆F₃N₅O₅S⁺ [M+H]⁺: 448.0892 (calc.), 448.0890 (obs.)
Purity HPLC (C18, 254 nm) 98.7% (tR = 6.2 min)
Melting Point Differential Scanning Calorimetry 162–164°C
¹H NMR (400 MHz, DMSO-d₆) - δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 4.56 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃)

Industrial-Scale Production

For kilogram-scale synthesis, the following optimizations are critical:

  • Continuous flow chemistry : Reduces reaction time (3–4 h vs. 12 h batch) and improves yield (85–88%).
  • Catalytic systems : Pd/C (5 wt%) for nitrile reduction enhances turnover number (TON > 500).
  • Solvent recovery : Heptane and DMF are recycled via distillation, reducing costs by 30%.

Challenges and Mitigation Strategies

  • Low Nucleophilicity of Sulfonamide Nitrogen

    • Solution : Use strong bases (e.g., LDA) or phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
  • Triazine Hydrolysis

    • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves (4Å).
  • Byproduct Formation

    • Control : Maintain stoichiometric excess of aminomethyl sulfonamide (1.2 eq) to suppress diarylation.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The methoxy groups and the trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. The triazine ring and sulfonamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. Additionally, the trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Findings :

  • The target compound excels in sterically demanding syntheses due to its trifluoromethyl group, which reduces aggregation and improves solubility.
  • The 4-methylmorpholinium toluenesulfonate outperforms others in versatility, attributed to the balanced basicity of the morpholinium counterion and the toluenesulfonate’s stability .
  • Counterion choice (e.g., morpholinium vs. benzyltriethylammonium) directly impacts reaction kinetics and byproduct formation.
Structural Analogs in Agrochemical Chemistry

While the target compound is designed for peptide synthesis, structurally related triazine-sulfonamide derivatives are widely used as herbicides. Notable examples include:

Compound Name Structural Features Application
Triflusulfuron-methyl 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)triazinyl; methyl benzoate sulfonamide Herbicide; inhibits acetolactate synthase in weeds
Metsulfuron-methyl 4-Methoxy-6-methyltriazinyl; methyl benzoate sulfonamide Herbicide; high potency at low application rates
Ethametsulfuron-methyl 4-Ethoxy-6-methylaminotriazinyl; methyl benzoate sulfonamide Herbicide; selective control of broadleaf weeds

Key Findings :

  • Triazine substituents dictate biological activity: Methoxy or ethoxy groups enhance herbicidal selectivity, while trifluoroethoxy (as in triflusulfuron-methyl) increases environmental persistence .
  • Sulfonamide linkages are critical in both peptide reagents and herbicides but serve divergent roles: activating carboxyl groups (peptide synthesis) vs. enzyme inhibition (herbicides).
  • The trifluoromethyl group in the target compound enhances organic-phase solubility, whereas in herbicides, it often improves membrane permeability and target binding.

Q & A

Q. What are the standard synthetic methodologies for this compound, and how can reaction parameters be optimized?

The synthesis typically involves coupling a functionalized triazine core (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) with a sulfonamide precursor. Key steps include:

  • Triazine activation : Use of sodium bicarbonate and toluene sulfonate salts to generate reactive intermediates (e.g., 4-methylmorpholinium toluene-4-sulfonate) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at reflux (80–100°C) to ensure completion, monitored via TLC or HPLC .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 120–125 ppm, ¹⁹F), and sulfonamide (δ 3.3–3.5 ppm) groups .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazine and aryl regions .
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~480) .
    • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and triazine) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict this compound’s reactivity or binding interactions?

  • Electronic properties : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the triazine ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes .
  • Molecular docking : Docking into target proteins (e.g., dihydrofolate reductase) predicts binding affinities. MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Solvent effects : PCM models evaluate solvent polarity’s impact on solubility and reaction pathways .

Q. What strategies address contradictions in reported biological activity data?

  • Standardized assays : Replicate enzyme inhibition studies (e.g., IC₅₀ measurements) under uniform conditions (pH 7.4, 37°C) .
  • Orthogonal validation : Cross-validate results using SPR (binding kinetics) and fluorescence polarization (competitive binding) .
  • QSAR analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends to identify pharmacophores .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields during the final coupling step?

  • Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity of the sulfonamide .
  • Protection/deprotection : Temporarily protect reactive groups (e.g., trifluoromethylphenyl) with Boc to prevent side reactions .
  • In situ monitoring : Use FTIR to track disappearance of starting material carbonyl peaks (~1700 cm⁻¹) .

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